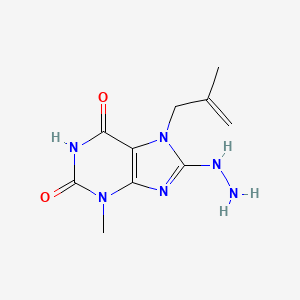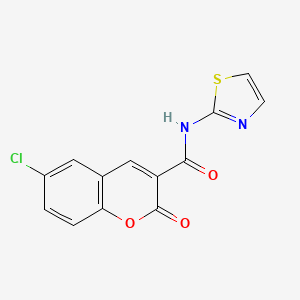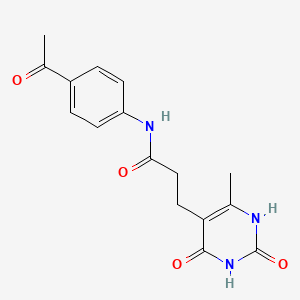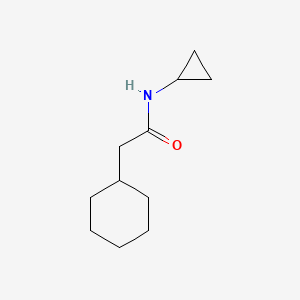![molecular formula C10H10ClN3O B6531353 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole CAS No. 1495280-17-5](/img/structure/B6531353.png)
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole (CMT) is an organic compound that has been used in various scientific research applications. It is a synthetic compound that has both a nitrogen and a chlorine atom in its structure, and is classified as a triazole. CMT has been used in various research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a potential therapeutic agent.
科学的研究の応用
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole has been used in a variety of scientific research applications, including organic synthesis, enzyme inhibition, and as a potential therapeutic agent. In organic synthesis, this compound is used as a reagent to form new organic compounds. It is also used as an inhibitor of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. Additionally, this compound has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
作用機序
The mechanism of action of 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole is not fully understood, however, it is believed to act as an enzyme inhibitor. Specifically, it is believed to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, this compound may also affect the expression of certain genes, which could lead to changes in cellular processes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs. Additionally, this compound has been shown to have anti-cancer effects in cell culture studies, and may have potential therapeutic applications in the treatment of cancer.
実験室実験の利点と制限
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is easily synthesized from readily available starting materials. Additionally, it is relatively inexpensive and can be stored for long periods of time without degrading. However, this compound can be toxic in high concentrations, and should be handled with caution. Additionally, due to its relatively low solubility, it can be difficult to use in some laboratory experiments.
将来の方向性
Future research on 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole could focus on its potential therapeutic applications, such as its use in the treatment of cancer. Additionally, further research could be conducted to better understand its mechanism of action and how it affects gene expression. Additionally, further research could be conducted to investigate its potential toxicity and how to reduce its toxicity in laboratory experiments. Finally, further research could be conducted to investigate its potential use as a reagent in organic synthesis.
合成法
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole can be synthesized from a variety of starting materials, including 2-chlorophenol, potassium cyanide, and dimethylformamide (DMF). The synthesis involves a series of steps, including the reaction of 2-chlorophenol with potassium cyanide to form 2-chlorophenolcyanide, which is then reacted with dimethylformamide to form this compound.
特性
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-14-7-12-13-10(14)6-15-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQLOGJDNWIUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-({5-[4-(propan-2-yl)phenyl]furan-2-yl}methylidene)-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6531275.png)
![methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6531297.png)
![[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B6531300.png)

![{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6531313.png)


![ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate](/img/structure/B6531361.png)

![N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B6531375.png)
![3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6531379.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6531381.png)

